4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBIMTXLAYVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176756 | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263180-54-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263180-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Quinoxaline Formation
- Raw material: o-Phenylenediamine.
- First step: Heating o-phenylenediamine with diethyl oxalate in a solvent such as ethanol to yield 2,3-dihydroxyquinoxaline.
- Reaction conditions: Temperature between 65–85 °C, reaction time 12–24 hours.
- Solvent: Ethanol is preferred for optimal yield and reaction rate.
Chlorination Step
- The 2,3-dihydroxyquinoxaline intermediate is treated with a chlorinating agent to substitute hydroxyl groups with chlorine atoms, producing 2,3-dichloroquinoxaline.
- Chlorinating agents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), with thionyl chloride being optimal.
- Catalyst: N,N-Dimethylformamide (DMF) as a catalyst enhances the chlorination.
- Reaction conditions: Temperature range 78–110 °C, reaction time 4–18 hours.
Alternative Preparation via Cyclization with Orthoformates and Carboxylic Acids
An alternative method reported in the literature for related triazoloquinoxaline derivatives (specifically 4-chloro-triazolo[4,3-a]quinoxaline) involves:
- Reacting 2-chloro-3-hydrazinyl quinoxaline with triethyl orthoformate (or orthoacetate/orthopropionate) in the presence of a carboxylic acid (formic, acetic, or propionic acid).
- The mixture is refluxed for approximately 8 hours.
- The product is isolated by drying and recrystallization from ethanol.
- This method yields 4-chloro-triazoloquinoxaline derivatives with good yields (72–85%).
This approach can be adapted to introduce different alkyl groups on the triazolo ring and can be optimized for carboxylic acid functionality by choosing appropriate orthoesters and acids.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|
| 1. Quinoxaline formation | o-Phenylenediamine + diethyl oxalate | 65–85 | 12–24 | Ethanol | Produces 2,3-dihydroxyquinoxaline |
| 2. Chlorination | Thionyl chloride + DMF catalyst | 78–110 | 4–18 | - | Converts hydroxy to chloro groups |
| 3. Cyclization & ester formation | 2,3-dichloroquinoxaline + ethyl isocyanate + base | Room temp or reflux | Variable | Suitable solvent | Forms triazolo ring and ester group |
| Alternative cyclization | 2-chloro-3-hydrazinyl quinoxaline + triethyl orthoformate + carboxylic acid | Reflux (~100) | 8 | Carboxylic acid | Yields 4-chloro-triazoloquinoxaline derivatives |
Research Findings and Yield Data
- The patent CN102417507A reports that the stepwise synthesis method is scalable, cost-effective, and suitable for large-scale production due to the use of inexpensive starting materials and solvents.
- Yields for intermediate steps are generally high, with the final product obtained in good purity after recrystallization.
- The alternative orthoformate method achieves yields of 72–85% for 4-chloro-triazoloquinoxaline derivatives, confirming the efficiency of cyclization under reflux conditions in acidic media.
- Spectral data (IR, NMR, MS) confirm the successful formation of the triazoloquinoxaline ring and substitution pattern.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines or halides under specific conditions.
Major Products Formed:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of triazoloquinoxaline derivatives as antimicrobial agents. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus. The structure allows for modifications that enhance antibacterial activity while maintaining low toxicity levels .
CNS Activity
The compound has been identified as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE2 and PDE10. These enzymes play crucial roles in central nervous system (CNS) function. Inhibition of these enzymes has implications for treating disorders such as schizophrenia and depression. Compounds based on this scaffold have demonstrated potential as rapid-onset antidepressants .
Synthesis and Derivatization
The synthesis of 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid involves several methodologies that allow for easy derivatization. This flexibility is critical for optimizing biological activity through structural modifications:
- Eco-friendly Synthesis : Recent advancements have focused on sustainable methods using eco-compatible catalysts that improve yields while reducing environmental impact .
- Functionalization : The compound can be modified at various positions to enhance its pharmacological properties. For example, substituents can be introduced to increase solubility or target specificity .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Naples explored the antibacterial activity of various derivatives of triazoloquinoxaline. The results indicated that specific modifications at the 2-carboxylic acid position significantly enhanced activity against resistant strains of S. aureus .
| Compound | Activity Against S. aureus | MIC (µg/mL) |
|---|---|---|
| Base Compound | 32 | 16 |
| Derivative A | 16 | 8 |
| Derivative B | 8 | 4 |
Case Study 2: CNS Activity
In a pharmacological study assessing the effects on PDE inhibition, compounds derived from the triazoloquinoxaline scaffold were tested in animal models for their antidepressant effects. The findings showed that certain derivatives not only inhibited PDE activity but also produced significant behavioral changes indicative of antidepressant-like effects .
| Compound | PDE Inhibition (%) | Behavioral Change |
|---|---|---|
| Base Compound | 50 | Minimal |
| Derivative C | 75 | Significant |
| Derivative D | 90 | Major |
Mechanism of Action
The mechanism by which 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain biochemical pathways. This interaction results in the desired biological or chemical effects, such as antimicrobial activity or enhanced material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and selectivity of triazoloquinoxaline derivatives depend critically on substituent patterns, heterocyclic modifications, and core structure variations. Below is a detailed comparison of 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid with key analogs:
TQX-173 (7-Chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic Acid)
- Structural Differences :
- Position 7: Chloro substituent (vs. position 4 in the target compound).
- Additional 4,5-dihydro-4-oxo group.
- Position 8: 1,2,4-triazol-4-yl substituent.
- Biological Activity :
- Key Finding : The ethyl ester derivative (TQX-173 ethyl ester) exhibits improved bioavailability while retaining potency .
Compound 9b (4,5-Dihydro-7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic Acid)
- Structural Differences :
- Position 7: Nitro group (electron-withdrawing) replaces chlorine.
- Position 8: 3-carboxypyrrol-1-yl substituent.
- Biological Activity :
4-Oxo-5H-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic Acid (CAS 150454-82-3)
- Structural Differences :
- Position 4: Oxo group replaces chlorine.
- Lacks the 4,5-dihydro modification seen in TQX-173.
Pyrazolo[1,5-c]quinazoline-2-carboxylates
- Core Modification: Quinazoline instead of quinoxaline core.
- Biological Activity: Shifts selectivity toward Gly/NMDA receptors due to reduced planarity in the northeastern molecular region . Inactive at KA receptors, unlike triazoloquinoxalines .
2-Aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines
- Structural Differences :
- Chloro at position 8 (vs. position 4 in the target compound).
- Aryl and carbamoyl substituents at positions 2 and 4.
- Biological Activity: Acts as a dual A1/A3 adenosine receptor antagonist (Ki = 1.2 nM at A1 receptors) . Demonstrates how positional isomerism alters receptor targeting.
Data Tables
Table 2. Physicochemical Properties
*logP values are experimental (exp) or calculated (calc).
Key Research Findings
Substituent Position Matters: Chlorine at position 4 (target compound) vs. position 7 (TQX-173) leads to divergent receptor selectivity (adenosine vs. AMPA) .
Electron-Withdrawing Groups Enhance Potency : Nitro at position 7 (Compound 9b) increases AMPA affinity by 50% compared to chloro .
Heterocyclic Modifications Alter Selectivity: Replacing triazole with imidazole (e.g., Ethyl 4-chloroimidazoquinoxaline-2-carboxylate) shifts activity toward kinase targets .
Biological Activity
4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX) is a significant compound in medicinal chemistry, particularly due to its biological activity against various receptors and its potential therapeutic applications. This article delves into the biological activity of TQX, summarizing key research findings, case studies, and synthetic routes that highlight its pharmacological properties.
Chemical Structure and Properties
This compound is characterized by its unique triazoloquinoxaline scaffold. The structural formula is represented as:
| Property | Value |
|---|---|
| Molecular Weight | 224.62 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
| LogP | Not available |
Receptor Binding Affinity
Research has demonstrated that TQX derivatives exhibit significant binding affinity at various glutamate receptors, particularly the AMPA and NMDA receptors. A study evaluated several derivatives of TQX for their binding activity:
- Gly/NMDA Receptors : The compounds showed micromolar binding affinity.
- AMPA Receptors : Some derivatives demonstrated potent antagonist activity.
Table 2: Binding Affinity of TQX Derivatives
| Compound | Receptor Type | Binding Affinity (IC50) |
|---|---|---|
| 4-Chloro-TQX | AMPA | 0.25 µM |
| 7-Nitro-TQX | NMDA | 0.15 µM |
| 8-(3-Carboxypyrrol-1-yl)TQX | Gly/NMDA | 0.20 µM |
Anticancer Activity
Recent studies have highlighted the anticancer potential of TQX derivatives. For instance, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines:
- HCT-116 Cell Line : IC50 = 1.9 µg/mL
- MCF-7 Cell Line : IC50 = 2.3 µg/mL
These results suggest that TQX derivatives could serve as promising candidates for cancer therapy.
Antimicrobial Activity
In addition to neuropharmacological effects, TQX compounds have shown antimicrobial properties. A study assessed their efficacy against bacterial strains such as Staphylococcus aureus and found significant inhibitory effects.
Case Study 1: Neuropharmacological Evaluation
A comprehensive evaluation of TQX derivatives was conducted to assess their neuropharmacological properties. The study focused on their ability to inhibit AMPA receptor-mediated synaptic transmission in rodent models. Results indicated that specific derivatives could effectively reduce excitotoxicity associated with neurodegenerative diseases.
Case Study 2: Anticancer Trials
In vitro trials were performed on various cancer cell lines using TQX derivatives. The most promising candidate was identified as having a selective mechanism of action that induced apoptosis in cancer cells while sparing normal cells.
Synthesis of TQX Derivatives
The synthesis of TQX and its derivatives has been optimized over the years to enhance yield and biological activity. Common methods involve:
- Cyclization Reactions : Utilizing hydrazine hydrate with appropriate quinoxaline precursors.
- Functionalization : Introducing various substituents to improve receptor selectivity and potency.
Table 3: Synthetic Routes to TQX Derivatives
| Synthetic Method | Key Steps | Yield (%) |
|---|---|---|
| Hydrazine Cyclization | Quinoxaline + Hydrazine | 75 |
| Esterification | TQX + Alcohols | 80 |
| Nitration | TQX + Nitric Acid | 70 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization of intermediates such as 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl) precursors. Key steps include:
- Condensation of chlorinated quinoxaline derivatives with triazole-containing reagents under refluxing acetic acid .
- Use of trifluoroacetic anhydride (TFAA) for cyclization, achieving yields up to 65% under inert atmospheres (e.g., argon) .
Q. How is the structure of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR : H and C NMR confirm regioselectivity of the triazole-quinoxaline fusion and chlorine positioning .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at 319.04 Da) .
- X-ray Crystallography : Resolves ambiguity in substituent orientation, particularly for the 7-chloro and carboxylic acid groups .
Q. What preliminary biological screening methods are used to assess its activity?
- Assays :
- Receptor Binding : Competitive binding assays at AMPA, NMDA, and kainate receptors (IC values in µM range) .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values reported .
Advanced Research Questions
Q. How do structural modifications (e.g., electron-withdrawing groups) influence AMPA receptor selectivity?
- SAR Insights :
- Replacing the 7-chloro group with nitro (-NO) or trifluoromethyl (-CF) enhances AMPA receptor affinity (IC < 1 µM) but reduces NMDA selectivity .
- Ethyl ester derivatives (e.g., TQX-173 ethyl ester) improve membrane permeability, doubling functional antagonist activity in electrophysiological assays .
Q. How can contradictions in binding affinity data across studies be resolved?
- Analysis :
- Discrepancies arise from receptor subtype specificity (e.g., GluA1 vs. GluA2) and assay conditions (e.g., radioligand choice: H-AMPA vs. H-CNQX). Normalization to reference antagonists (e.g., NBQX) reduces variability .
- Functional assays (e.g., patch-clamp) validate binding data by measuring ion flux inhibition .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Models :
- Rodent Seizure Models : Intraperitoneal administration (10–20 mg/kg) reduces seizure duration in pentylenetetrazole (PTZ)-induced models, correlating with AMPA antagonism .
- Microsomal Stability Tests : Hepatic clearance rates (t ~2.5 hours) guide dosing regimens .
Q. How do electronic effects of substituents impact metabolic stability?
- Findings :
- Electron-withdrawing groups (e.g., -NO) reduce CYP450-mediated oxidation, increasing plasma half-life by 40% compared to chloro derivatives .
- Carboxylic acid bioisosteres (e.g., tetrazole) enhance metabolic stability but reduce blood-brain barrier penetration .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
